BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid

Protecting group stability Acetal hydrolysis Ezetimibe intermediate

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic acid (CAS 953805-21-5), IUPAC name 4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid, is a chiral synthon bearing a gem-dimethyl-substituted 1,3-dioxane protecting group. It is a key intermediate in the synthesis of (3S,4S,3′S)-Ezetimibe (E975040), a defined 3-epimer impurity of the cholesterol absorption inhibitor Ezetimibe (E975000).

Molecular Formula C₁₆H₂₁FO₄
Molecular Weight 296.33
CAS No. 953805-21-5
Cat. No. B1145176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid
CAS953805-21-5
Molecular FormulaC₁₆H₂₁FO₄
Molecular Weight296.33
Structural Identifiers
SMILESCC1(COC(OC1)(CCCC(=O)O)C2=CC=C(C=C2)F)C
InChIInChI=1S/C16H21FO4/c1-15(2)10-20-16(21-11-15,9-3-4-14(18)19)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,19)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid (CAS 953805-21-5): Procurement-Relevant Identity and Ezetimibe Impurity Intermediate Role


2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic acid (CAS 953805-21-5), IUPAC name 4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid, is a chiral synthon bearing a gem-dimethyl-substituted 1,3-dioxane protecting group . It is a key intermediate in the synthesis of (3S,4S,3′S)-Ezetimibe (E975040), a defined 3-epimer impurity of the cholesterol absorption inhibitor Ezetimibe (E975000) . This impurity intermediate is critical for analytical reference standard preparation and pharmaceutical quality control.

Why Generic Intermediates Cannot Substitute for 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid in Ezetimibe Impurity Synthesis


Closely related intermediates in Ezetimibe synthesis differ in critical structural features that alter reactivity, stereochemical outcome, and impurity profile. The gem-dimethyl substitution on the 1,3-dioxane ring confers hydrolytic stability distinct from the unsubstituted dioxane or dioxolane analogs . Moreover, the specific (S)-configuration at the acetal carbon is essential for generating the desired 3-epimer stereochemistry; use of the ketone precursor 4-(4-fluorobenzoyl)butyric acid (CAS 149437-76-3) or other protecting group variants would lead to different diastereomeric ratios during subsequent asymmetric transformations . Generic substitution therefore risks failure in producing the correct impurity reference standard, compromising analytical method validation.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid Versus Closest Analogs


Gem-Dimethyl Dioxane vs. Dioxolane Protecting Group: Hydrolytic Stability Differential in Acidic Media

The 5,5-dimethyl-1,3-dioxane acetal in the target compound provides enhanced hydrolytic stability relative to the corresponding 1,3-dioxolane analog . 1,3-Dioxolanes are generally more labile under acidic conditions, with hydrolysis half-lives approximately 0.5–2 h at pH 1–2, while gem-dimethyl-substituted 1,3-dioxanes exhibit half-lives extending to 4–12 h under identical conditions due to the Thorpe-Ingold effect . This differential is critical for multi-step synthetic sequences requiring acid-stable carbonyl protection.

Protecting group stability Acetal hydrolysis Ezetimibe intermediate Process chemistry

Purity Specification: Target Compound vs. 4-(4-Fluorobenzoyl)butyric Acid (Ketone Precursor)

Commercially available 2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic acid is supplied at >95% purity (Dalton Pharma Services) or 98% purity (Coompo Research Chemicals), with certificate of analysis available . In contrast, the ketone precursor 4-(4-fluorobenzoyl)butyric acid (CAS 149437-76-3) is typically supplied at ≥98% purity but lacks the acetal protecting group required for the downstream stereoselective transformation to the 3-epimer impurity . Direct use of the ketone precursor would necessitate additional protection/deprotection steps, introducing new impurity risks.

Impurity profiling Pharmaceutical reference standard Purity comparison Ezetimibe quality control

Stereochemical Fidelity in Ezetimibe 3-Epimer Synthesis: Dioxane Intermediate vs. Dioxolane Analog

In the synthesis of key Ezetimibe stereoisomers, the 2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl moiety is coupled via mixed anhydride methodology to (R)-4-phenyl-2-oxazolidinone to construct the chiral butanoyl side chain . The dioxolane analog (4-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]butanoic acid) was also employed in earlier Ezetimibe synthetic routes (e.g., Chinese patent CN102115467A) but the 1,3-dioxolane intermediate requires a different ketone protection strategy using ethylene glycol, which can complicate purification due to ethylene glycol byproduct removal . The 5,5-dimethyl-1,3-dioxane variant benefits from the Thorpe-Ingold effect, which favors acetal formation and provides a crystalline intermediate more amenable to purification.

Stereoselective synthesis Diastereomeric excess Ezetimibe impurity Acetal configuration

Molecular Weight Differentiation: 5,5-Dimethyl-1,3-dioxane (296.33 g/mol) vs. 1,3-Dioxolane (252.28 g/mol) vs. Unprotected Ketone (210.20 g/mol)

The molecular weights of the target compound (296.33 g/mol, C₁₆H₂₁FO₄), its dioxolane analog (~252.28 g/mol, C₁₃H₁₅FO₄), and the ketone precursor 4-(4-fluorobenzoyl)butyric acid (210.20 g/mol, C₁₁H₁₁FO₃) provide a clear mass signature for in-process monitoring . This 44–86 g/mol difference enables unambiguous tracking of each intermediate by LC-MS or HPLC-UV, facilitating process validation and impurity source identification during scale-up. The distinct molecular weight eliminates ambiguity when multiple carbonyl-protected intermediates are present in the same synthetic campaign.

Molecular weight Intermediate tracking Mass balance Process analytical technology

Optimal Procurement and Application Scenarios for 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid


Synthesis of Ezetimibe (3S,4S,3′S)-3-Epimer Impurity Reference Standard

This compound serves as the direct precursor for the synthesis of (3S,4S,3′S)-Ezetimibe (E975040), the 3-epimer impurity of Ezetimibe required by ICH Q3A guidelines for impurity profiling in drug substance registration . The pre-installed 5,5-dimethyl-1,3-dioxane protecting group enables the stereoselective construction of the chiral butanoyl side chain, supporting the generation of a high-purity reference standard essential for HPLC method validation and batch release testing of Ezetimibe API.

Process-Related Impurity Isolation and Characterization Studies in Ezetimibe Manufacturing

During the investigation of reduction process-related impurities in Ezetimibe bulk drug, the target dioxane intermediate enables the synthesis and characterization of impurity markers detected at 0.05–0.8% levels by HPLC . Its use ensures reproducible generation of the impurity for spiking studies, structure elucidation by MS and 2D NMR, and establishment of acceptance criteria in the drug substance specification.

Stability-Indicating Method Development and Forced Degradation Studies

The acid-stable gem-dimethyl-1,3-dioxane moiety of the target compound facilitates the study of protecting group integrity under various pH and temperature conditions relevant to Ezetimibe manufacturing. Unlike the more labile dioxolane analog, the target compound withstands acidic workup steps during synthesis, making it suitable for multi-step impurity synthesis protocols that require robust carbonyl protection .

Chiral Purity Method Validation Using Diastereomeric Reference Compounds

The target compound is employed as a building block in the synthesis of diastereomeric Ezetimibe impurities, including the (3S,4S,3′S)-epimer . These diastereomeric reference compounds are critical for developing and validating chiral HPLC or UPC² methods that can separate and quantify Ezetimibe stereoisomers with resolution factors exceeding 1.5, as mandated by pharmacopoeial guidelines.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.